Selenium tetrafluoride

説明

特性

InChI |

InChI=1S/F4Se/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOBWAXBGUSOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Se](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4Se | |

| Record name | selenium tetrafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium_tetrafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158848 | |

| Record name | Selenium tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-66-2 | |

| Record name | Selenium fluoride (SeF4), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenium tetrafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenium tetrafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIUM TETRAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73U0ARO564 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Selenium tetrafluoride discovery and history

An In-depth Technical Guide to Selenium Tetrafluoride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of selenium tetrafluoride (SeF4), a versatile fluorinating agent with significant applications in organic synthesis and other areas of chemical research. The document details its discovery and history, outlines key synthetic methodologies with experimental protocols, summarizes its physicochemical properties, and explores its reactivity and applications.

Discovery and History

Selenium tetrafluoride was first synthesized and characterized in 1907 by the French chemist Paul Lebeau.[1][2][3][4][5] His pioneering work involved the direct reaction of elemental selenium with fluorine gas, a challenging synthesis due to the high reactivity of fluorine.[1][2][3][4] This initial breakthrough laid the groundwork for the exploration of selenium's fluoride chemistry. Over the years, safer and more convenient synthetic routes have been developed, making SeF4 more accessible for laboratory use.[2][3] These alternative methods, detailed in the following section, have been crucial for the continued investigation and application of this important reagent.

Synthesis of Selenium Tetrafluoride

Several methods have been established for the synthesis of selenium tetrafluoride. The choice of method often depends on the available starting materials and the desired scale of the reaction.

Direct Fluorination of Selenium (Lebeau's Method)

This is the original method for the synthesis of SeF4.

Reaction: Se + 2F₂ → SeF₄[1][2][3][4]

Experimental Protocol: This reaction is highly exothermic and requires careful control of the reaction conditions to avoid the formation of selenium hexafluoride (SeF₆).[2] The protocol involves passing a diluted stream of fluorine gas over elemental selenium in a suitable reaction vessel, typically made of a fluorine-resistant material like nickel or copper. The concentration of fluorine must be carefully moderated to favor the formation of the tetrafluoride.[2][6][7] The product is then collected by condensation in a cold trap. Due to the hazards associated with handling elemental fluorine, this method is typically reserved for specialized laboratories.

Fluorination of Selenium Dioxide with Sulfur Tetrafluoride

This is a more common and convenient laboratory-scale synthesis.

Reaction: SeO₂ + SF₄ → SeF₄ + SO₂[1][2][3][6][7]

Experimental Protocol: Selenium dioxide is treated with sulfur tetrafluoride in an autoclave or a high-pressure reactor. The reaction proceeds through a seleninyl fluoride (SeOF₂) intermediate.[1][2][3] The reaction mixture is typically heated to facilitate the reaction. The volatile products, SeF₄ and SO₂, are then separated by fractional distillation. This method is advantageous as it utilizes more easily handled reagents compared to elemental fluorine.[1][2][3]

Fluorination of Selenium with Chlorine Trifluoride

This method provides another alternative to the use of elemental fluorine.

Reaction: 3Se + 4ClF₃ → 3SeF₄ + 2Cl₂[1][2][3][8]

Experimental Protocol: Elemental selenium is reacted with chlorine trifluoride in a suitable reactor. The reaction is vigorous and must be controlled. The products, selenium tetrafluoride and chlorine gas, are separated, typically by fractional condensation.

Physicochemical Properties

Selenium tetrafluoride is a colorless liquid at room temperature that fumes in air and reacts vigorously with water.[1][3][5][6][7][8][9] Its key physical and structural properties are summarized in the tables below.

Table 1: Physical Properties of Selenium Tetrafluoride

| Property | Value | References |

| Molecular Formula | SeF₄ | [6][7][10] |

| Molar Mass | 154.954 g/mol | [8][10] |

| Appearance | Colorless liquid | [1][3][6][8] |

| Melting Point | -9.5 °C to -13.2 °C | [1][8][10][11] |

| Boiling Point | 101 °C to 106 °C | [1][8][10][11][12] |

| Density | 2.77 g/cm³ | [1][8][11] |

Table 2: Molecular Structure and Bonding of Selenium Tetrafluoride (Gaseous Phase)

| Parameter | Value | References |

| Molecular Shape | See-saw | [1][2][3][5] |

| VSEPR Theory Prediction | Pseudo-trigonal pyramidal | [1][5] |

| Oxidation State of Se | +4 | [1][6][7][8][10] |

| Axial Se-F Bond Length | 177 pm | [1][3][5] |

| Equatorial Se-F Bond Length | 168 pm | [1][3][5] |

| Axial F-Se-F Bond Angle | 169.2° | [1][3][5] |

| Equatorial F-Se-F Bond Angle | 100.6° | [1][3][5] |

In the solid state and at high concentrations in solution, SeF₄ molecules exhibit weak association, leading to a distorted octahedral coordination around the selenium atom.[1][3][5][8]

Reactivity and Applications

Selenium tetrafluoride is a versatile reagent, primarily utilized for its fluorinating capabilities in organic synthesis.

Fluorinating Agent

SeF₄ is an effective fluorinating agent for a variety of functional groups, including alcohols, carboxylic acids, and carbonyl compounds.[1][2][3][4][5][8][9] It offers advantages over sulfur tetrafluoride (SF₄), as it is a liquid and can often be used under milder reaction conditions.[1][2][3][5][8] For example, it can convert aldehydes and ketones to their corresponding geminal difluorides.[4]

Caption: Fluorination of a carbonyl compound to a geminal difluoride using SeF₄.

Lewis Acid-Base Chemistry

In hydrofluoric acid (HF), selenium tetrafluoride acts as a weak base.[1][3][8] It reacts with strong Lewis acids, such as SbF₅, AsF₅, and BF₃, to form ionic adducts containing the SeF₃⁺ cation.[1][3][8] Conversely, with a strong fluoride donor like cesium fluoride (CsF), it forms the SeF₅⁻ anion.[1][3][8]

Caption: Lewis acid-base behavior of selenium tetrafluoride.

Other Reactions

Selenium tetrafluoride hydrolyzes in water to produce hydrofluoric acid and selenous acid.[6][7] It also reacts with other halogen fluorides. For instance, with chlorine monofluoride (ClF), it can yield selenium pentafluoride chloride (SeF₅Cl) and selenium hexafluoride (SeF₆).[13]

Safety Considerations

Selenium tetrafluoride is a toxic and corrosive substance. It reacts violently with water and is a strong oxidizing agent. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and eye protection, must be worn. Care should be taken to avoid inhalation of its vapors and contact with skin and eyes.

Conclusion

Since its discovery by Paul Lebeau in 1907, selenium tetrafluoride has become a valuable reagent in synthetic chemistry. Its utility as a fluorinating agent, particularly as a milder and more manageable alternative to sulfur tetrafluoride, has been a significant driver of its application in the synthesis of fluorinated organic molecules. A thorough understanding of its synthesis, properties, and reactivity is essential for its safe and effective use in research and development.

References

- 1. Selenium tetrafluoride - Wikipedia [en.wikipedia.org]

- 2. Selenium tetrafluoride | 13465-66-2 | Benchchem [benchchem.com]

- 3. Tétrafluorure de sélénium — Wikipédia [fr.wikipedia.org]

- 4. Buy Selenium tetrafluoride | 13465-66-2 [smolecule.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Selenium tetrafluoride - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 7. Selenium tetrafluoride Facts for Kids [kids.kiddle.co]

- 8. Selenium tetrafluoride - Wikiwand [wikiwand.com]

- 9. SELENIUM TETRAFLUORIDE | 13465-66-2 [chemicalbook.com]

- 10. WebElements Periodic Table » Selenium » selenium tetrafluoride [winter.group.shef.ac.uk]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. villanovachemistry.wordpress.com [villanovachemistry.wordpress.com]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Selenium Tetrafluoride (SeF4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of selenium tetrafluoride (SeF4), a versatile fluorinating agent. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, designing novel synthetic pathways, and understanding its interactions in biological systems.

Theoretical Framework: VSEPR Theory and Hybridization

The molecular geometry of selenium tetrafluoride can be accurately predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central selenium (Se) atom, belonging to Group 16 of the periodic table, possesses six valence electrons. Each of the four fluorine (F) atoms contributes one valence electron for bonding, resulting in a total of 10 valence electrons, or five electron pairs, around the central selenium atom.

According to VSEPR theory, these five electron pairs arrange themselves in a trigonal bipyramidal geometry to minimize electrostatic repulsion.[1][2] This arrangement consists of two axial positions and three equatorial positions.

The steric number of the central selenium atom is five (four bonding pairs and one lone pair), which corresponds to sp³d hybridization .[1] One s, three p, and one d orbital of the selenium atom combine to form five hybrid orbitals, which accommodate the four Se-F bonds and the lone pair of electrons.

Electron and Molecular Geometry

While the electron geometry describes the arrangement of all electron pairs (both bonding and non-bonding), the molecular geometry only considers the positions of the atoms.

-

Electron Geometry: As predicted by VSEPR theory for five electron pairs, the electron geometry of SeF4 is trigonal bipyramidal .[1][2]

-

Molecular Geometry: Of the five electron pairs, four are bonding pairs (Se-F bonds) and one is a lone pair. To minimize repulsion, the lone pair occupies one of the equatorial positions. This is because equatorial positions have larger bond angles (120°) compared to the axial positions (90°), and lone pair-bond pair repulsions are greater than bond pair-bond pair repulsions. The presence of this lone pair in an equatorial position results in a seesaw molecular geometry.[1][3][4][5]

The general representation for this type of molecule in the AXN method is AX₄E₁, where 'A' is the central atom, 'X' represents the bonded atoms, and 'E' denotes the lone pairs.[1][4]

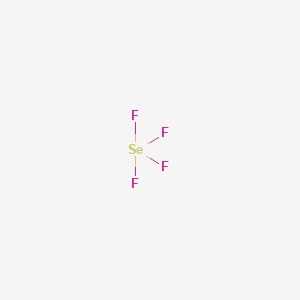

Below is a diagram illustrating the seesaw molecular geometry of Selenium Tetrafluoride.

Caption: Seesaw molecular geometry of SeF4.

Quantitative Structural Data

Experimental studies, primarily using gas-phase electron diffraction, have provided precise data on the bond lengths and angles in the SeF4 molecule. In the solid state, X-ray crystallography reveals a distorted octahedral coordination around the selenium atom.[3]

The table below summarizes the key quantitative data for gaseous selenium tetrafluoride.

| Parameter | Type | Value | Reference(s) |

| Bond Length | |||

| Se-F (Axial) | Covalent | 177 pm | [3] |

| Se-F (Equatorial) | Covalent | 168 pm | [3] |

| Bond Angle | |||

| F(equatorial)-Se-F(equatorial) | Angle | 100.6° | [3] |

| F(axial)-Se-F(axial) | Angle | 169.2° | [3] |

| F(axial)-Se-F(equatorial) | Angle | ~90° | [4][6] |

Note: Some sources provide approximate angles of <120° for the equatorial-equatorial interaction and <90° for the axial-equatorial interaction due to lone pair repulsion.

Experimental Protocols

The determination of the precise molecular geometry of SeF4 relies on sophisticated experimental techniques. While a detailed, step-by-step protocol for a specific study is beyond the scope of this guide, the general methodologies are outlined below.

Gas Electron Diffraction (GED)

This is a primary method for determining the structure of molecules in the gas phase.

-

Sample Preparation: A pure sample of SeF4 is vaporized under a high vacuum.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the SeF4 vapor.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the SeF4 molecules, creating a diffraction pattern.

-

Data Collection: The scattered electrons are detected, and the intensity of the diffraction pattern is recorded as a function of the scattering angle.

-

Structural Refinement: The experimental diffraction pattern is compared to theoretical patterns calculated for various molecular models. The geometric parameters (bond lengths and angles) of the model are refined to achieve the best fit with the experimental data.

X-ray Crystallography

This technique is used to determine the arrangement of atoms in the solid state.

-

Crystal Growth: Single crystals of SeF4 are grown, often at low temperatures.

-

X-ray Diffraction: A monochromatic beam of X-rays is aimed at the crystal. The crystal lattice diffracts the X-rays, producing a unique diffraction pattern.

-

Data Collection: The intensities and positions of the diffracted X-ray spots are meticulously recorded.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual selenium and fluorine atoms can be determined. The model is then refined to obtain precise bond lengths and angles within the crystal lattice. In the solid state, SeF4 exhibits a distorted octahedral environment around the selenium center due to intermolecular interactions.[3]

Logical Relationships and Workflows

The determination of molecular geometry follows a logical progression from theoretical prediction to experimental verification.

Caption: Logical workflow for geometry determination.

References

- 1. topblogtenz.com [topblogtenz.com]

- 2. AWhat is the Lewis structure for SeF4 BWhat is its class 12 chemistry CBSE [vedantu.com]

- 3. Selenium tetrafluoride - Wikipedia [en.wikipedia.org]

- 4. villanovachemistry.wordpress.com [villanovachemistry.wordpress.com]

- 5. gauthmath.com [gauthmath.com]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide on the VSEPR Theory and See-Saw Molecular Geometry of Selenium Tetrafluoride (SeF4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular structure of Selenium Tetrafluoride (SeF4) as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory. It delves into the theoretical underpinnings of its see-saw geometry, supported by experimental data, and outlines the methodologies used to determine its structural parameters.

Introduction to VSEPR Theory and its Application to SeF4

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model in chemistry used to predict the three-dimensional geometry of individual molecules based on the number of electron pairs surrounding their central atoms. The theory's core tenet is that electron pairs in the valence shell of a central atom will arrange themselves to minimize electrostatic repulsion, thereby determining the molecule's overall shape.

For Selenium Tetrafluoride (SeF4), the central atom is Selenium (Se), which belongs to Group 16 of the periodic table and has six valence electrons. It forms single covalent bonds with four Fluorine (F) atoms, each contributing one valence electron. The total number of valence electrons for the molecule is calculated as follows:

-

Valence electrons from Se: 6

-

Valence electrons from 4 F atoms: 4 × 7 = 28

-

Total valence electrons: 6 + 28 = 34

These 34 electrons form 4 single bonds (8 electrons) and leave 26 electrons as non-bonding lone pairs. In the Lewis structure of SeF4, the four fluorine atoms are bonded to the central selenium atom, and the remaining lone pair resides on the selenium atom.[1][2]

This results in the central selenium atom being surrounded by five electron domains: four bonding pairs and one lone pair. According to VSEPR theory, a molecule with five electron domains adopts a trigonal bipyramidal electron geometry to maximize the distance between these domains.[1][2]

The See-Saw Molecular Geometry of SeF4

While the electron geometry of SeF4 is trigonal bipyramidal, its molecular geometry , which describes the arrangement of only the atoms, is different due to the presence of the lone pair of electrons on the central selenium atom.[2] The lone pair, being more diffuse and exerting greater repulsive forces than bonding pairs, occupies one of the three equatorial positions in the trigonal bipyramidal arrangement to minimize repulsion. This placement maximizes the angles between the lone pair and the adjacent bonding pairs.

The resulting arrangement of the four fluorine atoms and the central selenium atom is a see-saw shape .[1][2] In this geometry, there are two distinct types of fluorine atoms:

-

Axial Fluorines: Two fluorine atoms are positioned opposite to each other along the vertical axis.

-

Equatorial Fluorines: Two fluorine atoms are located in the horizontal plane, along with the lone pair.

The repulsion from the equatorial lone pair distorts the ideal bond angles of a perfect trigonal bipyramid. The angle between the two axial fluorine atoms is less than 180°, and the angle between the two equatorial fluorine atoms is less than 120°.

Quantitative Structural Data

The precise bond lengths and angles of gaseous SeF4 have been determined experimentally. These values confirm the see-saw geometry predicted by VSEPR theory.

| Parameter | Value | Reference |

| Axial Se-F Bond Length | 177 pm | [3] |

| Equatorial Se-F Bond Length | 168 pm | [3] |

| Axial F-Se-F Bond Angle | 169.2° | [3] |

| Equatorial F-Se-F Bond Angle | 100.6° | [3] |

| Hybridization of Se | sp³d | [2] |

The difference in bond lengths, with the axial bonds being longer than the equatorial bonds, is a consequence of the greater repulsion experienced by the axial bonding pairs from the three electron pairs in the equatorial plane (two bonding pairs and one lone pair).

Experimental Determination of Molecular Structure

The structural parameters of SeF4 have been primarily determined through gas-phase electron diffraction and vibrational spectroscopy.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.

Experimental Protocol:

-

Sample Introduction: A gaseous sample of SeF4 is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the SeF4 molecules.

-

Diffraction Pattern Recording: The scattered electrons create a diffraction pattern of concentric rings on a detector (historically a photographic plate, now often an electron imaging plate). The intensity of the scattered electrons varies as a function of the scattering angle. To compensate for the steep drop in intensity at larger angles, a rotating sector is often placed in front of the detector.

-

Data Analysis: The one-dimensional intensity curve is extracted from the diffraction pattern. This experimental curve is then compared to a theoretical curve calculated for a model of the molecule. The structural parameters of the model (bond lengths, bond angles, and vibrational amplitudes) are refined using a least-squares fitting procedure until the theoretical curve best matches the experimental data. This analysis yields the precise internuclear distances and angles.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the vibrational modes of a molecule, which are dependent on its symmetry and structure. For a molecule with a see-saw geometry (C₂ᵥ symmetry), specific vibrational modes are predicted to be active in either the infrared (IR) or Raman spectra.

Experimental Protocol (Matrix Isolation):

-

Sample Preparation: A gaseous mixture of SeF4 and an inert gas (e.g., argon or nitrogen) at a high dilution ratio (e.g., 1:1000) is prepared.

-

Matrix Deposition: This gas mixture is slowly deposited onto a cryogenic window (e.g., CsI for IR spectroscopy) cooled to a very low temperature (typically around 10-20 K). The inert gas solidifies, forming a rigid matrix that traps individual SeF4 molecules. This isolation prevents intermolecular interactions and allows for the study of the properties of the isolated molecule.

-

Spectroscopic Measurement: The infrared or Raman spectrum of the matrix-isolated SeF4 is then recorded using a spectrometer. For IR spectroscopy, a beam of infrared radiation is passed through the matrix, and the absorption is measured. For Raman spectroscopy, the sample is irradiated with a monochromatic laser, and the scattered light is analyzed.

-

Spectral Analysis: The observed vibrational frequencies are compared with those predicted for different possible molecular geometries. The good agreement between the observed spectra for SeF4 and the calculated frequencies for a C₂ᵥ see-saw structure provides strong evidence for this geometry. The analysis of the vibrational spectra can also be used to calculate force constants for the bonds, which indicate that the axial Se-F bonds are weaker than the equatorial ones.

Visualizing the VSEPR Model for SeF4

The following diagrams illustrate the logical progression from the Lewis structure to the final molecular geometry of SeF4 according to VSEPR theory.

Caption: Logical workflow from Lewis structure to the predicted molecular geometry of SeF4.

Caption: See-saw molecular geometry of Selenium Tetrafluoride (SeF4).

Conclusion

The VSEPR theory accurately predicts the see-saw molecular geometry of Selenium Tetrafluoride. This prediction is strongly supported by experimental data from gas-phase electron diffraction and vibrational spectroscopy, which provide precise measurements of its bond lengths and angles. The presence of a lone pair of electrons on the central selenium atom in an equatorial position of a trigonal bipyramidal electron geometry is the key determinant of its final structure. A thorough understanding of these principles and the experimental methodologies used for their verification is crucial for researchers in chemical and pharmaceutical sciences.

References

A Technical Guide to the Lewis Structure, Molecular Geometry, and Orbital Overlap of Selenium Tetrafluoride (SeF₄)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular structure and bonding characteristics of selenium tetrafluoride (SeF₄), an inorganic compound used as a fluorinating agent.[1][2] A thorough understanding of its three-dimensional structure and electron configuration is fundamental to predicting its reactivity and interactions in various chemical systems.

Lewis Structure Determination

The Lewis structure is a two-dimensional representation of the valence electron distribution in a molecule. The process for constructing the Lewis structure for SeF₄ is as follows:

-

Total Valence Electron Calculation : The total number of valence electrons is calculated by summing the valence electrons of each atom in the molecule. Selenium (Se), in Group 16, contributes 6 valence electrons, and each Fluorine (F) atom, in Group 17, contributes 7.[1][2]

-

Central Atom Identification : Selenium is the central atom as it is the least electronegative element.[2][3]

-

Electron Distribution : Four single bonds are drawn from the central Se atom to each of the four F atoms, accounting for 8 electrons. The remaining 26 electrons are distributed as lone pairs, first to the terminal F atoms to satisfy their octets (3 lone pairs per F, totaling 24 electrons). The final two electrons are placed on the central Se atom as a lone pair.[4][5] This results in the Se atom having an expanded octet with 10 valence electrons.[5]

The final Lewis structure shows the central selenium atom bonded to four fluorine atoms and possessing one lone pair of electrons.[1][6]

Molecular Geometry via VSEPR Theory

The Valence Shell Electron Pair Repulsion (VSEPR) theory is used to predict the three-dimensional geometry of molecules based on the minimization of electrostatic repulsion between electron pairs in the valence shell of the central atom.

-

Steric Number : The steric number for SeF₄ is 5, calculated from 4 bonding pairs (the Se-F bonds) and 1 lone pair on the selenium atom.[1][7][8]

-

AXN Notation : The molecule is classified as AX₄E₁, where A is the central atom, X is the number of bonded atoms, and E is the number of lone pairs.[1]

-

Electron Geometry : With a steric number of 5, the electron pairs arrange themselves in a trigonal bipyramidal geometry to maximize their separation.[1][7][8]

-

Molecular Geometry : The lone pair occupies an equatorial position in the trigonal bipyramidal arrangement to minimize repulsions. This results in the atoms adopting a seesaw shape.[1][6][8]

The presence of the lone pair distorts the ideal bond angles, and its asymmetrical placement results in SeF₄ being a polar molecule with a net dipole moment.[1][2][9]

Hybridization and Orbital Overlap

To accommodate five electron domains (four bonding, one non-bonding), the central selenium atom undergoes hybridization.

-

Hybridization : The steric number of 5 corresponds to sp³d hybridization .[1][8][10] One 4s orbital, three 4p orbitals, and one 4d orbital from the selenium atom mix to form five equivalent sp³d hybrid orbitals.[1]

-

Orbital Overlap :

Quantitative Structural Data

Experimental and computational studies have determined the precise bond lengths and angles for SeF₄ in the gaseous phase. The seesaw geometry results in two distinct types of fluorine positions: axial and equatorial.[11]

| Parameter | Value | Reference |

| Axial Se-F Bond Length | 177 pm | [1][11] |

| Equatorial Se-F Bond Length | 168 pm | [1][11] |

| Axial F-Se-F Bond Angle | 169.2° | [1][11] |

| Equatorial F-Se-F Bond Angle | 100.6° | [1][11] |

Methodologies for Structural Determination

The structural parameters of molecules like SeF₄ are determined through a combination of experimental techniques and computational modeling.

-

Experimental Protocol: Gas-Phase Spectroscopy (Infrared & Raman)

-

Sample Preparation : A gaseous sample of SeF₄ is prepared and introduced into an IR or Raman spectrometer.

-

Data Acquisition : The sample is irradiated with infrared light (for IR spectroscopy) or a monochromatic laser (for Raman spectroscopy). The absorption, transmission, or scattering of radiation is measured.

-

Spectral Analysis : The resulting vibrational spectrum shows a series of bands, each corresponding to a specific molecular vibration (e.g., stretching, bending).

-

Structural Correlation : The number, frequency, and intensity of the observed vibrational modes are dictated by the molecule's symmetry. By comparing the experimental spectrum to theoretical predictions for different possible geometries (e.g., seesaw, square planar), the correct molecular structure (C₂ᵥ symmetry for SeF₄) can be confirmed.[12]

-

-

Computational Protocol: Ab Initio Quantum Chemistry

-

Model Building : An initial 3D structure of the SeF₄ molecule is constructed using molecular modeling software.

-

Method Selection : A theoretical method (e.g., Coupled Cluster, CCSD(T)) and a basis set (which defines the atomic orbitals used in the calculation) are chosen. These selections determine the accuracy and computational cost of the analysis.[13][14]

-

Geometry Optimization : The energy of the molecule is calculated as a function of its geometry. The software iteratively adjusts bond lengths and angles to find the lowest-energy (most stable) conformation.

-

Property Calculation : Once the optimized geometry is found, key properties such as bond lengths, bond angles, and vibrational frequencies can be calculated. These computed values are then compared with experimental data for validation.

-

Visualizations

The following diagrams illustrate the logical workflow for determining the structure of SeF₄ and the resulting orbital overlap.

Figure 1. A flowchart outlining the logical progression from chemical formula to molecular properties for SeF₄.

Figure 2. Orbital overlap diagram for SeF₄ showing sp³d hybridization of the central Se atom.

References

- 1. topblogtenz.com [topblogtenz.com]

- 2. Page loading... [guidechem.com]

- 3. SeF4 Lewis Structure: How to Draw the Dot Structure for SeF4 | Chemical Bonding | Success in Chemistry [thegeoexchange.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. homework.study.com [homework.study.com]

- 9. m.youtube.com [m.youtube.com]

- 10. What is the hybridization of the selenium atom in SeF4? | Filo [askfilo.com]

- 11. Selenium tetrafluoride - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Unraveling the Strength and Nature of Se∙∙∙O Chalcogen Bonds: A Comparative Study of SeF2 and SeF4 Interactions with Oxygen-Bearing Lewis Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Selenium Tetrafluoride from Elemental Selenium and Fluorine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of selenium tetrafluoride (SeF₄) through the direct fluorination of elemental selenium. The document details the underlying chemical principles, experimental protocols, and safety considerations for the preparation of this versatile fluorinating agent.

Introduction

Selenium tetrafluoride is a colorless liquid at room temperature and serves as a valuable fluorinating agent in organic synthesis.[1][2] Its utility stems from its ability to replace hydroxyl and carbonyl groups with fluorine atoms, often under milder conditions than those required for sulfur tetrafluoride (SF₄).[1][2] The first reported synthesis of selenium tetrafluoride was by Paul Lebeau in 1907, who achieved the direct reaction of elemental selenium with fluorine gas.[1] Careful control of reaction conditions is paramount to selectively produce selenium tetrafluoride and avoid the over-fluorination to the more volatile selenium hexafluoride (SeF₆).

Reaction Principle and Stoichiometry

The synthesis of selenium tetrafluoride from its constituent elements is an exothermic reaction governed by the following stoichiometry:

Se + 2F₂ → SeF₄

This reaction involves the direct combination of solid elemental selenium with gaseous fluorine. To achieve high selectivity for selenium tetrafluoride, the reaction is typically conducted at controlled low temperatures, as higher temperatures favor the formation of selenium hexafluoride (SeF₆).

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the reactants, products, and reaction conditions for the synthesis of selenium tetrafluoride.

Table 1: Physical and Chemical Properties of Reactants and Products

| Property | Selenium (Se) | Fluorine (F₂) | Selenium Tetrafluoride (SeF₄) | Selenium Hexafluoride (SeF₆) |

| Molar Mass ( g/mol ) | 78.96 | 38.00 | 154.95 | 192.95 |

| Appearance | Gray solid | Pale yellow gas | Colorless liquid | Colorless gas |

| Melting Point (°C) | 221 | -219.6 | -10 | -35 (at 2 atm) |

| Boiling Point (°C) | 685 | -188.1 | 101 | -47 |

| Density | 4.81 g/cm³ (solid) | 1.696 g/L (gas) | 2.75 g/cm³ (liquid) | 8.467 kg/m ³ (gas) |

Table 2: Recommended Reaction Conditions for Direct Fluorination

| Parameter | Value | Notes |

| Reaction Temperature | 0 °C | Crucial for maximizing SeF₄ yield and minimizing SeF₆ formation. |

| Reactant Ratio | Stoichiometric or slight excess of Selenium | Helps to prevent over-fluorination. |

| Fluorine Gas Flow | Controlled, slow | To manage the exothermicity of the reaction. |

| Inert Gas | Nitrogen (N₂) | Used as a diluent for fluorine and to maintain an inert atmosphere. |

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of selenium tetrafluoride from elemental selenium and fluorine.

4.1. Materials and Apparatus

-

Reactants:

-

High-purity elemental selenium powder or shot.

-

Fluorine gas (lecture bottle or cylinder).

-

Dry nitrogen gas.

-

-

Apparatus:

-

Fluorine-resistant reaction vessel (e.g., made of nickel, Monel, or copper). A horizontal tube furnace or a cooled reaction flask can be adapted for this purpose.

-

Gas handling system with mass flow controllers for precise control of fluorine and nitrogen flow rates.

-

Low-temperature bath (e.g., ice-water bath) to maintain the reaction temperature at 0 °C.

-

Cold trap (cooled with dry ice/acetone or liquid nitrogen) to collect the product.

-

Vacuum pump.

-

Standard Schlenk line and glassware for inert atmosphere manipulation.

-

Scrubber system containing a suitable reagent (e.g., soda lime or potassium hydroxide solution) to neutralize unreacted fluorine.

-

4.2. Experimental Procedure

-

Apparatus Setup:

-

Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all connections are secure and leak-tight.

-

Place a known quantity of elemental selenium into the reaction vessel.

-

Connect the gas inlet of the reaction vessel to the fluorine and nitrogen gas lines via the mass flow controllers.

-

Connect the outlet of the reaction vessel to a cold trap followed by a scrubber.

-

-

Inerting the System:

-

Evacuate the entire system using the vacuum pump and then backfill with dry nitrogen. Repeat this process several times to ensure an inert atmosphere.

-

-

Reaction:

-

Cool the reaction vessel to 0 °C using the low-temperature bath.

-

Begin a slow flow of dry nitrogen through the system.

-

Gradually introduce a controlled flow of fluorine gas, diluted with nitrogen, into the reaction vessel. The ratio of fluorine to nitrogen should be carefully controlled to manage the reaction rate.

-

Monitor the reaction progress. The formation of a colorless liquid will be observed.

-

Continue the fluorine flow until all the selenium has reacted.

-

-

Product Collection:

-

Once the reaction is complete, stop the fluorine flow and continue to purge the system with nitrogen to remove any unreacted fluorine.

-

The selenium tetrafluoride product will collect in the cold trap.

-

-

Purification:

-

The crude selenium tetrafluoride can be purified by fractional distillation under reduced pressure.

-

Carefully transfer the contents of the cold trap to a distillation apparatus under an inert atmosphere.

-

Collect the fraction boiling at 101 °C. Any more volatile SeF₆ will distill first, and any less volatile impurities will remain in the distillation flask.

-

Safety Considerations

-

Fluorine gas is extremely toxic, corrosive, and a powerful oxidizing agent. All manipulations should be carried out in a dedicated, well-maintained fume hood.

-

Selenium and its compounds are toxic. Avoid inhalation of dust and vapors, and prevent skin contact.

-

Appropriate personal protective equipment (PPE), including safety glasses, a face shield, and compatible gloves, must be worn at all times.

-

The reaction is exothermic and must be carefully controlled to avoid runaway conditions.

-

Ensure a properly functioning scrubber is in place to neutralize any unreacted fluorine gas.

Visualizations

The following diagrams illustrate the logical flow of the synthesis and the experimental setup.

Caption: Reaction pathway for the synthesis of selenium tetrafluoride.

References

An In-depth Technical Guide to the Preparation of Selenium Tetrafluoride (SeF₄) via Sulfur Tetrafluoride and Selenium Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Selenium Tetrafluoride (SeF₄), a versatile fluorinating agent, from the reaction of Sulfur Tetrafluoride (SF₄) and Selenium Dioxide (SeO₂). This method offers a more convenient route compared to the direct fluorination of selenium, utilizing more readily handled reagents.

Reaction Overview

The synthesis of Selenium Tetrafluoride from Sulfur Tetrafluoride and Selenium Dioxide is a substitution reaction where the oxygen atoms in selenium dioxide are replaced by fluorine atoms. The overall balanced chemical equation for this reaction is:

SF₄ + SeO₂ → SeF₄ + SO₂ [1]

This reaction proceeds through the formation of an intermediate, seleninyl fluoride (SeOF₂).[1] The reaction can be controlled to yield either SeOF₂ or SeF₄ by adjusting the stoichiometry of the reactants. To favor the formation of the final product, SeF₄, the molar ratio of the reactants is a critical parameter.

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and the main product is presented in the table below for easy reference.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Sulfur Tetrafluoride | SF₄ | 108.06 | Colorless gas | -121.0 | -38.0 |

| Selenium Dioxide | SeO₂ | 110.96 | White crystalline solid | 340-360 (sublimes) | 315 (sublimes) |

| Selenium Tetrafluoride | SeF₄ | 154.96 | Colorless liquid | -9.5 | 106 |

| Sulfur Dioxide | SO₂ | 64.07 | Colorless gas | -72 | -10 |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of Selenium Tetrafluoride. This procedure is based on established methods and requires specialized equipment for handling corrosive and toxic gases under pressure.

Materials:

-

Sulfur Tetrafluoride (SF₄)

-

Selenium Dioxide (SeO₂), freshly sublimed

-

A Hastelloy-lined autoclave or a similar high-pressure reactor

-

Vacuum line

-

Cold traps (for liquid nitrogen)

-

Fluoropolymer (e.g., Teflon) or stainless steel tubing and fittings

Procedure:

-

Reactor Preparation: A high-pressure reactor, such as a Hastelloy-lined autoclave, is charged with freshly sublimed Selenium Dioxide (SeO₂). The reactor should be dried thoroughly to prevent the formation of hydrofluoric acid.

-

Reactant Introduction: The reactor is then cooled and evacuated. A stoichiometric amount of Sulfur Tetrafluoride (SF₄) is condensed into the reactor. To ensure the complete conversion of the intermediate SeOF₂ to SeF₄, a slight excess of SF₄ may be used.

-

Reaction Conditions: The sealed reactor is heated to a temperature in the range of 100-240 °C. The reaction is maintained at this temperature for approximately 14 hours under autogenous pressure.

-

Product Isolation and Purification:

-

After the reaction is complete, the reactor is cooled to room temperature. The gaseous byproduct, Sulfur Dioxide (SO₂), and any unreacted SF₄ are vented through a scrubber containing a suitable neutralizing agent (e.g., a potassium hydroxide solution).

-

The crude liquid product, Selenium Tetrafluoride (SeF₄), is then purified by fractional distillation under vacuum. The distillation apparatus should be constructed from fluoropolymer or stainless steel to prevent corrosion.

-

The purified SeF₄ is collected in a cooled receiver.

-

Yield:

While specific yields can vary depending on the precise reaction conditions and the efficiency of the purification process, this method is known to produce Selenium Tetrafluoride in good yield.

Reaction Pathway and Workflow

The synthesis of SeF₄ from SF₄ and SeO₂ can be visualized as a two-step process. The initial reaction forms the intermediate seleninyl fluoride (SeOF₂), which then reacts with additional SF₄ to yield the final product.

Caption: Reaction workflow for the synthesis of SeF₄ from SF₄ and SeO₂.

Safety Considerations

-

Toxicity: Sulfur Tetrafluoride, Selenium Tetrafluoride, and Selenium Dioxide are highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Corrosivity: The reactants and products are highly corrosive, especially in the presence of moisture, which can lead to the formation of hydrofluoric acid. All equipment must be made of resistant materials such as Hastelloy, stainless steel, or fluoropolymers.

-

Pressure: The reaction is conducted under pressure. The high-pressure reactor must be in good working condition and operated by trained personnel.

This technical guide provides a foundational understanding of the preparation of Selenium Tetrafluoride using Sulfur Tetrafluoride and Selenium Dioxide. For further research and development, it is recommended to consult peer-reviewed scientific literature for more detailed and specific experimental conditions.

References

Navigating the Synthesis of Selenium Tetrafluoride: A Technical Guide to Alternative Routes

For Researchers, Scientists, and Drug Development Professionals

Selenium tetrafluoride (SeF4), a versatile fluorinating agent, plays a crucial role in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its ability to selectively introduce fluorine atoms under relatively mild conditions makes it a valuable tool for modifying molecular properties to enhance efficacy and bioavailability. This technical guide provides an in-depth analysis of alternative synthesis routes for selenium tetrafluoride, offering detailed experimental protocols, comparative data, and essential safety considerations to aid researchers in its safe and efficient production.

Comparative Analysis of Synthesis Routes

Three primary methods for the synthesis of selenium tetrafluoride are discussed, each with distinct advantages and challenges in terms of reagents, reaction conditions, and yield. A summary of these routes is presented below for easy comparison.

| Synthesis Route | Reaction Equation | Reagents | Reaction Temperature (°C) | Yield | Key Considerations |

| Direct Fluorination of Selenium | Se + 2F₂ → SeF₄ | Elemental Selenium, Fluorine Gas | 150 - 200 | High Purity | Requires specialized equipment (Nickel or Monel) due to the high reactivity of fluorine gas. |

| Fluorination of Selenium Dioxide | SeO₂ + SF₄ → SeF₄ + SO₂ | Selenium Dioxide, Sulfur Tetrafluoride | 80 - 100 | Good | Utilizes a more manageable fluorinating agent (SF₄) but requires an autoclave. An intermediate, seleninyl fluoride (SeOF₂), is formed.[1] |

| Reaction with Chlorine Trifluoride | 3Se + 4ClF₃ → 3SeF₄ + 2Cl₂ | Elemental Selenium, Chlorine Trifluoride | ~90 | Quantitative | Highly exothermic reaction that uses the product (SeF₄) as a solvent. Chlorine trifluoride is a powerful and hazardous oxidizing and fluorinating agent.[2] |

Experimental Protocols

Detailed methodologies for each synthesis route are provided below. These protocols are intended for experienced chemists and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Direct Fluorination of Elemental Selenium

This method, originally reported by Paul Lebeau in 1907, involves the direct reaction of elemental selenium with fluorine gas.[1]

Experimental Protocol:

-

A reaction vessel constructed of nickel or Monel alloy is charged with high-purity elemental selenium powder.

-

The apparatus is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to remove any traces of moisture and oxygen.

-

A stream of fluorine gas, diluted with an inert gas, is slowly introduced into the reaction vessel.

-

The temperature of the reactor is gradually raised to and maintained at 150-200°C.

-

The reaction is highly exothermic and requires careful monitoring and control of the fluorine gas flow rate to maintain the desired temperature.

-

The crude selenium tetrafluoride, which is a colorless liquid, is collected in a cold trap.

-

Purification is achieved by fractional distillation under anhydrous conditions.

Fluorination of Selenium Dioxide with Sulfur Tetrafluoride

This route offers an alternative to using highly reactive elemental fluorine by employing sulfur tetrafluoride as the fluorinating agent.[1]

Experimental Protocol:

-

In a dry, inert atmosphere glovebox, a high-pressure autoclave is charged with selenium dioxide (SeO₂).

-

The autoclave is sealed and cooled in a liquid nitrogen bath.

-

Sulfur tetrafluoride (SF₄) is condensed into the cooled autoclave.

-

The autoclave is allowed to warm to room temperature and then heated to 80-100°C with constant stirring.

-

The reaction proceeds via the formation of the intermediate seleninyl fluoride (SeOF₂).[1]

-

After the reaction is complete (monitored by pressure changes), the autoclave is cooled, and the volatile sulfur dioxide (SO₂) byproduct is carefully vented.

-

The remaining crude selenium tetrafluoride is purified by distillation.

References

An In-depth Technical Guide to the Reactivity of Selenium Tetrafluoride with Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenium tetrafluoride (SeF₄) is a colorless, reactive inorganic liquid used as a fluorinating agent in organic synthesis.[1] Its high reactivity, particularly with water, necessitates a thorough understanding for safe handling and application. This guide provides a detailed examination of the reactivity of selenium tetrafluoride with water, focusing on its hydrolysis products, reaction pathway, and the experimental methodologies used for its study. Due to its vigorous and hazardous reaction with water, strict anhydrous conditions are imperative when handling SeF₄.[2]

Reactivity with Water and Hydrolysis Pathway

Selenium tetrafluoride reacts readily and often violently with water in an exothermic hydrolysis reaction.[1][3] The reaction proceeds completely, yielding selenous acid (H₂SeO₃) and hydrofluoric acid (HF).[2][4] The overall balanced chemical equation for the complete hydrolysis is:

SeF₄ + 3H₂O → H₂SeO₃ + 4HF [2]

The hydrolysis is understood to occur in a stepwise manner. The initial step involves the reaction of one molecule of water with selenium tetrafluoride to form an intermediate, seleninyl fluoride (SeOF₂), and two molecules of hydrogen fluoride.

Step 1: SeF₄ + H₂O → SeOF₂ + 2HF

This intermediate, seleninyl fluoride, is subsequently hydrolyzed by two additional water molecules to yield selenous acid and two more molecules of hydrogen fluoride.

Step 2: SeOF₂ + 2H₂O → H₂SeO₃ + 2HF

During the hydrolysis process, the selenium atom is believed to pass through a transition state where its hybridization is sp³d².[5][6]

Quantitative Data

Table 1: Physical and Structural Properties of Selenium Tetrafluoride

| Property | Value | Reference |

| Molecular Formula | SeF₄ | [4] |

| Molecular Weight | 154.96 g/mol | [8] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -10 °C | [9] |

| Boiling Point | 101 °C | [9] |

| Density | 2.75 g/cm³ | [9] |

| Se-F Axial Bond Length | 177 pm | [1] |

| Se-F Equatorial Bond Length | 168 pm | [1] |

| F(axial)-Se-F(axial) Angle | 169.2° | [1] |

| F(equatorial)-Se-F(equatorial) Angle | 100.6° | [1] |

Table 2: Thermodynamic Data for Compounds in the Hydrolysis Reaction

| Compound | Standard Enthalpy of Formation (ΔHf°) | State |

| SeF₄ | Data not readily available in searched literature | Liquid |

| H₂O | -285.8 kJ/mol | Liquid |

| H₂SeO₃ | -538.5 kJ/mol | Aqueous |

| HF | -320.1 kJ/mol | Aqueous |

Note: The lack of a published standard enthalpy of formation for SeF₄ prevents a straightforward calculation of the enthalpy of the hydrolysis reaction from this data.

Experimental Protocols

A detailed, specific experimental protocol for studying the hydrolysis of selenium tetrafluoride is not available in the cited literature. However, a representative methodology can be constructed based on protocols for studying the gas-phase hydrolysis of analogous reactive inorganic fluorides, such as sulfur tetrafluoride (SF₄) and silicon tetrafluoride (SiF₄).[2][10] The primary analytical technique would be Fourier Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the reactant and the appearance of intermediates and products.[9][11]

Objective: To study the gas-phase hydrolysis of SeF₄ and identify its products using in-situ FTIR spectroscopy.

Materials and Equipment:

-

Selenium tetrafluoride (SeF₄) source

-

Deionized water, degassed

-

Inert gas (e.g., Nitrogen or Argon)

-

Gas-tight syringes and mass flow controllers

-

A stainless steel or Monel gas cell with infrared-transparent windows (e.g., AgCl or BaF₂)

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Vacuum line for handling gases

-

Neutralization trap for effluent gases (e.g., soda lime or aqueous alkali solution)

Procedure:

-

System Preparation: The gas cell and all gas handling lines are evacuated to high vacuum and purged several times with a dry inert gas to eliminate atmospheric moisture.

-

Background Spectrum: A background FTIR spectrum of the evacuated gas cell is recorded.

-

Reactant Introduction: A known partial pressure of selenium tetrafluoride is introduced into the gas cell. An initial FTIR spectrum of the pure SeF₄ is recorded.

-

Initiation of Hydrolysis: A controlled amount of water vapor is introduced into the gas cell. The total pressure in the cell is maintained using the inert gas.

-

In-situ Monitoring: FTIR spectra are recorded at regular intervals to monitor the changes in the concentrations of SeF₄, H₂O, the intermediate SeOF₂, and the final product H₂SeO₃ (if it remains in the gas phase) and HF.

-

Data Analysis: The characteristic absorption bands for each species are used to track the progress of the reaction. The decay of the SeF₄ signal and the growth of the SeOF₂ and HF signals, followed by the decay of SeOF₂ and further growth of HF and H₂SeO₃ signals, would confirm the reaction pathway.

-

Termination and Neutralization: Upon completion, the gaseous contents of the cell are slowly vented through a neutralization trap to safely scrub the corrosive and toxic HF and unreacted SeF₄.

Safety and Handling

Selenium tetrafluoride is a corrosive and highly toxic compound. Its reaction with water is violent and produces hydrogen fluoride, which is also extremely corrosive and toxic.

-

Personal Protective Equipment (PPE): Handling of SeF₄ must be conducted in a well-ventilated fume hood. Full personal protective equipment, including chemical-resistant gloves (e.g., neoprene), a lab coat, and chemical splash goggles with a full-face shield, is mandatory.

-

Anhydrous Conditions: Due to its extreme reactivity with water, SeF₄ must be handled under strictly anhydrous conditions, using dry glassware and inert atmospheres (e.g., nitrogen or argon).

-

Inhalation and Contact: Inhalation of SeF₄ vapor is toxic.[8] Skin or eye contact can cause severe burns.

-

Disposal: All waste containing selenium tetrafluoride must be treated as hazardous and disposed of according to institutional and governmental regulations.

Visualizations

The following diagrams illustrate the hydrolysis pathway and a conceptual workflow for its experimental study.

Caption: Stepwise hydrolysis pathway of Selenium Tetrafluoride.

Caption: Conceptual workflow for gas-phase hydrolysis study.

References

- 1. Selenium tetrafluoride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. webqc.org [webqc.org]

- 5. Type of hybridisation of transition state of SeF4, when it undergoes hydrolysis is : [infinitylearn.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In situ FTIR spectroscopy to unravel the bifunctional nature of aromatics hydrogenation synergy on zeolite/metal catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Fourier Transform Infrared Spectroscopy for Assessing Structural and Enzymatic Reactivity Changes Induced during Feather Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reaction of Selenium Tetrafluoride with Other Halogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the reactions between selenium tetrafluoride (SeF₄) and other halogens, namely chlorine, bromine, and iodine. The information presented is a synthesis of available data from the scientific literature, intended to support research and development activities.

Reaction with Chlorine and its Compounds

The reaction of selenium tetrafluoride with chlorine-containing compounds, particularly chlorine monofluoride (ClF), has been studied for the synthesis of mixed selenium halides.

Reaction with Chlorine Monofluoride (ClF)

The reaction between selenium tetrafluoride and chlorine monofluoride can lead to the formation of selenium pentafluoride chloride (SeF₅Cl), a compound of interest for further synthesis.[1] However, the reaction can also produce selenium hexafluoride (SeF₆) and chlorine (Cl₂).[1] The reaction proceeds at elevated temperatures, with both products being formed at comparable rates.[1]

Reaction Equations:

-

SeF₄ + ClF → SeF₅Cl

-

SeF₄ + 2ClF → SeF₆ + Cl₂[1]

A yield of approximately 30% for SeF₅Cl has been reported under specific experimental conditions.[1]

Reaction with Chlorine Trifluoride (ClF₃)

Elemental selenium reacts with chlorine trifluoride to produce selenium tetrafluoride and chlorine gas.[2][3][4][5] This reaction is a known method for the synthesis of SeF₄.[2][4][6]

Reaction Equation:

3Se + 4ClF₃ → 3SeF₄ + 2Cl₂[2][3][4][5][7]

Reaction with Bromine and its Compounds

The interaction of selenium tetrafluoride with bromine and its compounds is less straightforward and can result in oxidation of the selenium center.

Reaction with Bromine Fluoride (BrF)

The reaction of selenium tetrafluoride with bromine fluoride (BrF) has been observed to yield selenium hexafluoride (SeF₆) and bromine (Br₂), with no formation of SeF₅Br.[1] This outcome is likely due to the partial dissociation of BrF into Br₂ and BrF₃, where BrF₃ acts as an oxidizing agent for SeF₄.[1]

Observed Reaction:

SeF₄ + BrF → SeF₆ + Br₂[1]

Reaction with Iodine

Detailed studies on the direct reaction of selenium tetrafluoride with elemental iodine are not extensively documented in readily available literature. The reactivity is expected to be lower compared to chlorine and bromine due to the lower electronegativity and oxidizing power of iodine.

Data Presentation

Table 1: Summary of Reactions of Selenium Tetrafluoride with Halogen Compounds

| Reactant | Product(s) | Reported Yield | Reference(s) |

| ClF | SeF₅Cl and SeF₆ + Cl₂ | ~30% for SeF₅Cl | [1] |

| BrF | SeF₆ + Br₂ | Not specified | [1] |

Experimental Protocols

Synthesis of Selenium Pentafluoride Chloride (SeF₅Cl)

A general procedure for the reaction of SeF₄ with ClF involves reacting stoichiometric amounts of the reactants in a nickel autoclave at elevated temperatures.[1]

-

Apparatus: A conventional all-metal vacuum line and a nickel autoclave (e.g., 250 cc capacity) are typically used.[1]

-

Procedure:

-

Approximately 15 g of SeF₄ is distilled into the autoclave.[1]

-

A slight excess of ClF is then added to the autoclave using PVT (Pressure-Volume-Temperature) methods.[1]

-

The autoclave is heated to 350°C for one hour and then cooled to room temperature.[1]

-

The products are subsequently recovered and identified.[1]

-

Mandatory Visualization

Caption: Reaction pathways of SeF₄ with chlorine and bromine compounds.

Caption: Experimental workflow for the synthesis of SeF₅Cl.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Selenium tetrafluoride - Wikipedia [en.wikipedia.org]

- 3. Answered: Selenium tetrafluoride is produced from a reaction of elemental Se with chlorine trifluoride according to the balanced chemical equation: 3 Se(g) + 4 CIF3(g) →… | bartleby [bartleby.com]

- 4. Selenium tetrafluoride - Wikiwand [wikiwand.com]

- 5. Solved Selenium tetrafluoride is produced from a reaction of | Chegg.com [chegg.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Answered: Selenium tetrafluoride is produced from a reaction of elemental Se with chlorine trifluoride according to the balanced chemical equation: 3 Se(g) + 4 CIF3(g) →… | bartleby [bartleby.com]

Unveiling the Electronic Landscape of Selenium Tetrafluoride: A Theoretical and Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenium tetrafluoride (SeF₄) is a reactive inorganic compound with applications as a fluorinating agent. A thorough understanding of its electronic structure is paramount for predicting its reactivity, stability, and potential interactions in various chemical systems. This technical guide provides an in-depth analysis of the theoretical and experimental studies on the electronic structure of selenium tetrafluoride, tailored for researchers, scientists, and professionals in drug development. This document synthesizes findings from computational chemistry and various spectroscopic techniques, presenting quantitative data in structured tables and detailing experimental methodologies. Visualizations of computational workflows and key molecular concepts are provided to facilitate a comprehensive understanding.

Molecular Geometry and Bonding

The molecular structure of selenium tetrafluoride is fundamental to its electronic properties. Theoretical models and experimental data consistently describe a molecule with a distinct see-saw geometry.

VSEPR Theory and Hybridization

According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central selenium atom in SeF₄ has five electron pairs: four bonding pairs with fluorine atoms and one lone pair of electrons.[1][2] This arrangement leads to a trigonal bipyramidal electron geometry.[1] To accommodate these five electron pairs, the selenium atom is considered to undergo sp³d hybridization, where one s orbital, three p orbitals, and one d orbital combine to form five hybrid orbitals.[1] The lone pair occupies an equatorial position to minimize electron-electron repulsion, resulting in a see-saw molecular geometry with C₂ᵥ symmetry.[3][4]

Bond Lengths and Angles

Experimental data from gas-phase electron diffraction and microwave spectroscopy, supported by computational studies, have precisely determined the bond lengths and angles of the SeF₄ molecule. The molecule features two distinct types of Se-F bonds: axial and equatorial.

| Parameter | Experimental Value | Computational Value |

| Se-F (axial) Bond Length | 177 pm[5] | 1.85 Å |

| Se-F (equatorial) Bond Length | 168 pm[5] | 1.71 Å |

| F(axial)-Se-F(axial) Bond Angle | 169.2°[5] | - |

| F(equatorial)-Se-F(equatorial) Bond Angle | 100.6°[5] | - |

Table 1: Experimental and computational geometric parameters for Selenium Tetrafluoride.

Theoretical Studies of Electronic Structure

Computational Workflow

The theoretical investigation of SeF₄'s electronic structure typically follows a standardized workflow in computational chemistry.

Experimental Validation of Electronic Structure

The theoretical models of SeF₄'s electronic structure are validated through various spectroscopic techniques that probe the molecule's energy levels and geometry.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of SeF₄, which are determined by its molecular structure and bonding. The vibrational spectra of SeF₄ have been studied in the gas, solid, and matrix-isolated phases.[3] The observed fundamental frequencies are assigned based on the C₂ᵥ symmetry of the molecule.[3]

| Vibrational Mode | Symmetry | Gas Phase (cm⁻¹) | N₂ Matrix (cm⁻¹) | Ar Matrix (cm⁻¹) | Kr Matrix (cm⁻¹) |

| ν₁(a₁) Se-Feq stretch | a₁ | 748 | 741.3 | 740.0 | 738.8 |

| ν₂(a₁) SeF₂ scissor | a₁ | 455 | - | - | - |

| ν₃(a₁) Fₐₓ-Se-Fₐₓ bend | a₁ | 275 | - | - | - |

| ν₄(b₁) Se-Fₐₓ stretch | b₁ | 728 | 727.3 | 720.6 | 729.0 |

| ν₅(b₁) SeF₂ rock | b₁ | 350 | - | - | - |

| ν₆(b₂) Se-Fₐₓ stretch | b₂ | 622 | 600.3 | 608.3 | - |

| ν₇(b₂) SeF₂ twist | b₂ | - | - | - | - |

| ν₈(a₂) SeF₂ wag | a₂ | 330 | - | - | - |

Table 2: Fundamental vibrational frequencies of SeF₄ from experimental studies.[3]

A common experimental setup for obtaining high-resolution vibrational spectra of reactive species like SeF₄ involves matrix isolation.

-

Sample Preparation: Selenium tetrafluoride is synthesized and purified.

-

Matrix Gas Deposition: A mixture of SeF₄ and an inert gas (e.g., Ar, N₂) at a high dilution ratio (e.g., 1:1000) is slowly deposited onto a cryogenic window (e.g., CsI) cooled to approximately 15-20 K.[3]

-

Spectroscopic Measurement: The infrared spectrum of the isolated molecules in the matrix is recorded using a high-resolution spectrometer.[3]

-

Data Analysis: The resulting spectrum is analyzed to identify the fundamental vibrational frequencies and any isotopic splitting.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a primary experimental method for determining the precise molecular geometry of volatile compounds like SeF₄ in the gas phase, free from intermolecular interactions.[7]

-

Sample Introduction: A gaseous sample of SeF₄ is introduced into a high-vacuum chamber as a molecular beam.[7]

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the molecular beam, leading to diffraction of the electrons by the molecules.[7]

-

Data Collection: The scattered electrons form a diffraction pattern on a detector, which is recorded.[7]

-

Structural Refinement: The diffraction pattern is analyzed to determine the internuclear distances and bond angles, which are then refined by comparing the experimental data with theoretical models.[7]

Rotational Spectroscopy

Rotational spectroscopy, particularly microwave spectroscopy, provides highly accurate information about the rotational constants of a molecule, from which its moments of inertia and, consequently, its precise geometry can be determined.[8] This technique is applicable to polar molecules like SeF₄.

-

Sample Introduction: A gaseous sample of SeF₄ is introduced into a sample cell at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

-

Detection of Absorption: The absorption of microwaves by the sample is detected as a function of frequency, corresponding to transitions between rotational energy levels.

-

Spectral Analysis: The resulting spectrum is analyzed to determine the rotational constants, which are then used to calculate the molecular geometry and dipole moment.[8]

Conclusion

The electronic structure of selenium tetrafluoride is characterized by a see-saw molecular geometry with C₂ᵥ symmetry, arising from the presence of a lone pair of electrons on the central selenium atom. This structure is well-established through a combination of theoretical models, including VSEPR theory and quantum chemical calculations, and experimental techniques such as vibrational spectroscopy, gas-phase electron diffraction, and rotational spectroscopy. While detailed quantitative data on the molecular orbitals and atomic charges from high-level computational studies are not extensively published, the available evidence points to a bonding model involving delocalized orbitals. The experimental data provide a solid foundation for validating and refining theoretical descriptions of this important fluorinating agent. Further computational studies would be beneficial to provide a more complete quantitative picture of the electronic landscape of SeF₄.

References

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [guidechem.com]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 8. Rotational Spectroscopy at IF PAN [info.ifpan.edu.pl]

Spectroscopic Profile of Selenium Tetrafluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for selenium tetrafluoride (SeF₄), a reactive inorganic compound with applications in synthetic chemistry. The following sections detail its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopic properties, offering valuable data for its characterization and use in research and development.

Vibrational Spectroscopy: IR and Raman Data

The vibrational spectra of selenium tetrafluoride are consistent with a molecule of C₂ᵥ symmetry, which has a see-saw geometry. This symmetry results in nine fundamental vibrational modes, all of which are Raman active, and eight of which are infrared active (4a₁ + a₂ + 2b₁ + 2b₂).[1] The vibrational frequencies have been determined in the gas, liquid, and solid phases, as well as in matrix isolation studies.[1]

Data Presentation

The following tables summarize the quantitative data for the IR and Raman spectroscopy of selenium tetrafluoride.

Table 1: Vibrational Frequencies (cm⁻¹) of Gaseous and Matrix-Isolated Selenium Tetrafluoride [1]

| Assignment (C₂ᵥ) | Vapour Phase (IR) | Matrix (Ar) | Matrix (Kr) | Matrix (N₂) | Description of Vibrational Modes |

| ν₁ (a₁) | 747 | 742.8 | 741.6 | 742.8 | Se-Fₑₒ symmetric stretch |

| ν₂ (a₁) | 557 | - | - | - | Se-Fₐₓ symmetric stretch |

| ν₃ (a₁) | 409 | 406.8 | 407.9 | 406.6 | Fₑₒ-Se-Fₑₒ bend (scissoring) |

| ν₄ (a₁) | - | - | - | - | Fₐₓ-Se-Fₐₓ bend |

| ν₅ (a₂) | - | - | - | - | Torsional mode (Raman active only) |

| ν₆ (b₁) | 727.3 | 729.0 | 728.1 | 727.3 | Se-Fₑₒ antisymmetric stretch |

| ν₇ (b₁) | 360 | 364.6 | 367.0 | 364.0 | Fₐₓ-Se-Fₑₒ rock |

| ν₈ (b₂) | 622 | 604.9 | 603.6 | 606.6 | Se-Fₐₓ antisymmetric stretch |

| ν₉ (b₂) | - | - | - | - | Fₐₓ-Se-Fₑₒ wag |

Fₑₒ refers to equatorial fluorine atoms, and Fₐₓ refers to axial fluorine atoms.

Table 2: Vibrational Frequencies (cm⁻¹) of Liquid and Solid Selenium Tetrafluoride [1][2]

| Phase | ν(Se-F) symmetric stretch | ν(Se-F) antisymmetric stretch | Bending Modes |

| Liquid (Raman) | 744 (s) | 718 (vs) | 504 (vs, vb), 393 (ms), 286 (w), 249 (s) |

| Solid (IR) | 713 (w) | 718 (vs) | 504 (vs, vb), 393 (ms), 286 (w), 249 (s) |

(s) = strong, (vs) = very strong, (ms) = medium strong, (w) = weak, (vb) = very broad

Experimental Protocols

1.2.1. Gas-Phase Infrared Spectroscopy

A standard protocol for obtaining the gas-phase IR spectrum of SeF₄ involves the use of a gas cell with IR-transparent windows.

-

Sample Preparation: Selenium tetrafluoride is a highly reactive and moisture-sensitive liquid.[1] It must be handled in a dry, inert atmosphere (e.g., a glovebox or using Schlenk line techniques). The gas cell is first evacuated to remove any atmospheric gases and moisture. A small amount of liquid SeF₄ is then introduced into the cell, where it volatilizes to generate a gaseous sample.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.[3][4]

-

Data Acquisition:

-

A background spectrum of the evacuated gas cell is recorded.

-

The SeF₄ gas is introduced into the cell.

-

The sample spectrum is recorded over a suitable spectral range (e.g., 4000-400 cm⁻¹).[4]

-

The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.

-

-

Instrument Parameters (Typical):

-

Resolution: 2-4 cm⁻¹

-

Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: A function like Happ-Genzel is applied to the interferogram to reduce spectral artifacts.

-

1.2.2. Liquid-Phase Raman Spectroscopy

The Raman spectrum of liquid SeF₄ can be obtained by placing the liquid sample in a suitable container and illuminating it with a laser.

-

Sample Preparation: A small amount of liquid selenium tetrafluoride is transferred into a sealed capillary tube or a specialized liquid cell under an inert atmosphere.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., an argon ion laser or a diode laser) and a sensitive detector (e.g., a charge-coupled device, CCD) is used.

-

Data Acquisition:

-

The laser is focused onto the liquid sample.

-

The scattered light is collected at a 90° angle to the incident beam.

-

The scattered light is passed through a filter to remove the strong Rayleigh scattering.

-

The remaining Raman scattered light is dispersed by a grating and detected by the CCD.

-

-

Instrument Parameters (Typical):

-

Excitation Wavelength: 514.5 nm or 632.8 nm.[1]

-

Laser Power: 50-200 mW at the sample.

-

Integration Time: 10-60 seconds per accumulation.

-

Accumulations: 10-20 accumulations are averaged to improve the signal-to-noise ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structure and bonding in selenium tetrafluoride. Due to its see-saw geometry, SeF₄ has two distinct fluorine environments: two axial and two equatorial fluorine atoms.

Data Presentation

-

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show two signals of equal intensity, corresponding to the axial and equatorial fluorine atoms. Each signal would be split into a triplet by the two fluorine atoms of the other type. Further splitting due to coupling with the ⁷⁷Se nucleus (I = 1/2, 7.63% natural abundance) would result in satellite peaks for each triplet.

-

⁷⁷Se NMR: The ⁷⁷Se NMR spectrum is predicted to be a triplet of triplets.[5] This arises from the coupling of the ⁷⁷Se nucleus with the two axial fluorine atoms (¹J(Se-Fₐₓ)) and the two equatorial fluorine atoms (¹J(Se-Fₑₒ)), which have different coupling constants.[5]

Experimental Protocols

A general protocol for obtaining NMR spectra of SeF₄ in a suitable solvent is outlined below. Specific experimental parameters from the literature for SeF₄ are not available.

-

Sample Preparation:

-

Due to the high reactivity of SeF₄, sample preparation must be conducted in a dry and inert environment.